

# PR-104: A Hypoxia-Activated Prodrug for Targeted Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of PR-104, a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environment characteristic of solid tumors. This document details the core mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in its study.

## Introduction to PR-104 and Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] This low-oxygen environment, however, presents a unique opportunity for targeted drug development. Hypoxia-activated prodrugs (HAPs) are designed to remain inactive in well-oxygenated, healthy tissues and undergo selective activation to their cytotoxic form within the hypoxic tumor microenvironment.[3]

PR-104 is a water-soluble 3,5-dinitrobenzamide mustard phosphate ester "pre-prodrug".[4][5] In vivo, it is rapidly converted by systemic phosphatases into its active alcohol form, PR-104A. [6][7] PR-104A is the key bioreductive prodrug that is then selectively activated in hypoxic tumor cells.[4][8]

#### **Mechanism of Action**



The activation of PR-104A to its potent DNA cross-linking metabolites occurs through two principal pathways:

- Hypoxia-Selective Activation: Under hypoxic conditions (pO2 < 1 mmHg), PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) derivatives.[4][9] These reactive nitrogen mustards induce inter-strand DNA cross-links, leading to cell cycle arrest and apoptosis.[6][7] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to aerobic conditions.[1][2]</li>
- AKR1C3-Mediated Activation: An "off-target," oxygen-insensitive activation pathway was
  later identified, mediated by the human aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][10]
  This two-electron reductase can also convert PR-104A to its active metabolites.[10] While
  this provides an additional anti-tumor mechanism in AKR1C3-expressing cancers like
  hepatocellular carcinoma (HCC), it also contributes to off-target toxicities, as AKR1C3
  expression in myeloid progenitor cells is thought to be responsible for the dose-limiting
  myelosuppression observed in clinical trials.[4][10]

The dual activation mechanism of PR-104 is a critical consideration in its clinical development and patient selection.



Click to download full resolution via product page

PR-104 activation pathway diagram.

#### **Quantitative Data Summary**



#### In Vitro Cytotoxicity

The hypoxia-selective cytotoxicity of PR-104A has been demonstrated across various human tumor cell lines. The Hypoxic Cytotoxicity Ratio (HCR) represents the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, with a higher HCR indicating greater hypoxia selectivity.

| Cell Line                   | IC50 Aerobic<br>(μΜ) | IC50 Hypoxic<br>(μM) | Hypoxic<br>Cytotoxicity<br>Ratio (HCR) | Reference |
|-----------------------------|----------------------|----------------------|----------------------------------------|-----------|
| Hepatocellular<br>Carcinoma |                      |                      |                                        |           |
| HepG2                       | ~2.5                 | ~0.17                | ~15                                    | [4]       |
| PLC/PRF/5                   | ~62.5                | ~1.2                 | ~51                                    | [4]       |
| SNU-398                     | ~42.5                | Not specified        | >10                                    | [4]       |
| Нер3В                       | ~105                 | Not specified        | >10                                    | [4]       |
| Other Solid<br>Tumors       |                      |                      |                                        |           |
| HCT116                      | Not specified        | Not specified        | ~100                                   | [11]      |
| C33A                        | Not specified        | Not specified        | ~100                                   | [11]      |
| H1299                       | Not specified        | Not specified        | ~100                                   | [11]      |
| SiHa                        | Not specified        | Not specified        | ~10-100                                | [1][2]    |
| HT29                        | Not specified        | Not specified        | ~10-100                                | [1][2]    |
| H460                        | Not specified        | Not specified        | ~10-100                                | [1][2]    |

Note: IC50 values can vary based on experimental conditions (e.g., drug exposure time).

### **Preclinical In Vivo Efficacy**



PR-104 has shown significant single-agent and combination therapy activity in multiple xenograft models.

| Tumor Model                  | Treatment               | Outcome                                                             | Reference |
|------------------------------|-------------------------|---------------------------------------------------------------------|-----------|
| Hep3B (HCC)                  | PR-104 Monotherapy      | Significant growth reduction                                        | [4]       |
| HepG2 (HCC)                  | PR-104 Monotherapy      | Significant growth reduction                                        | [4]       |
| Various HCC models           | PR-104 + Sorafenib      | Significant activity in all 4 models                                | [4]       |
| HT29, SiHa, H460             | PR-104 Monotherapy      | Greater killing of<br>hypoxic and aerobic<br>cells vs. tirapazamine | [1][2]    |
| Panc-01 (Pancreatic)         | PR-104 +<br>Gemcitabine | Greater than additive antitumor activity                            | [1][2]    |
| 22RV1 (Prostate)             | PR-104 + Docetaxel      | Greater than additive antitumor activity                            | [1][2]    |
| Solid Tumor Models<br>(PPTP) | PR-104 (550 mg/kg)      | Objective responses in 21 of 34 models                              | [3][12]   |
| ALL Models (PPTP)            | PR-104 (550 mg/kg)      | Maintained complete responses in 7 of 7 models                      | [3][12]   |

#### **Clinical Pharmacokinetics and Toxicology**

Phase I clinical trials have established the pharmacokinetic profile and maximum tolerated dose (MTD) of PR-104 in patients with advanced solid tumors and acute leukemias.



| Trial Schedule                        | MTD         | Dose-Limiting<br>Toxicities (DLTs)                                    | Reference    |
|---------------------------------------|-------------|-----------------------------------------------------------------------|--------------|
| Once every 3 weeks                    | 1,100 mg/m² | Myelosuppression<br>(predominantly<br>neutropenia), Fatigue           | [13][14][15] |
| Weekly (d1, 8, 15 q28d)               | 675 mg/m²   | Thrombocytopenia,<br>Neutropenia                                      | [9][16]      |
| Relapsed/Refractory<br>Leukemia (q2w) | 3-4 g/m²    | Myelosuppression,<br>Febrile Neutropenia,<br>Infection, Enterocolitis | [17][18][19] |

Pharmacokinetic Parameters of PR-104A and Metabolites (at 675 mg/m² weekly dose)[16]

| Analyte                 | Cmax (µg/mL) (mean ± SD) | AUC0-inf (μg·h/mL) (mean<br>± SD) |
|-------------------------|--------------------------|-----------------------------------|
| PR-104A                 | 9.91 ± 2.61              | 11.09 ± 3.05                      |
| PR-104G (O-glucuronide) | 6.58 ± 3.70              | 8.16 ± 5.35                       |
| PR-104H                 | $0.32 \pm 0.13$          | 0.45 ± 0.11                       |
| PR-104M                 | 0.050 ± 0.027            | 0.074 ± 0.031                     |

# Experimental Protocols In Vitro Hypoxia Selectivity Assay (Clonogenic)

This protocol determines the hypoxia-selective cytotoxicity of PR-104A.

- Cell Culture: Culture human tumor cell lines (e.g., HCT116, SiHa) in appropriate media and conditions.
- Hypoxic Conditions: Seed cells into glass vials with magnetic stirrers. Seal the vials and sparge with a humidified gas mixture of 5% CO2, 95% N2 (<10 ppm O2) for at least 1 hour at 37°C to achieve anoxia.



- Aerobic Conditions: Prepare parallel cell suspensions in flasks with loose caps, maintained in a standard incubator (5% CO2, 95% air).
- Drug Exposure: Add a range of concentrations of PR-104A to both hypoxic and aerobic cell suspensions. Incubate for a defined period (e.g., 4 hours).
- Cell Plating: After exposure, wash the cells to remove the drug. Count viable cells and plate known numbers in serial dilutions into petri dishes.
- Colony Formation: Incubate plates for 10-14 days to allow for colony formation.
- Staining and Counting: Fix colonies with methanol/acetic acid and stain with crystal violet.
   Count colonies containing >50 cells.
- Data Analysis: Calculate the surviving fraction for each drug concentration relative to untreated controls. Determine the IC50 (concentration required to inhibit colony formation by 50%) for both aerobic and hypoxic conditions. Calculate the HCR (IC50 aerobic / IC50 hypoxic).

#### In Vivo Xenograft Antitumor Assay

This protocol evaluates the efficacy of PR-104 in a mouse xenograft model.

- Animal Model: Use immunodeficient mice (e.g., CD-1 nu/nu).
- Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 HepG2 cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach
  a specified mean diameter (e.g., 6 mm), randomize mice into treatment groups (e.g., vehicle
  control, PR-104, combination agent, PR-104 + combination).[4]
- Drug Administration: Administer PR-104 via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired schedule (e.g., 250 mg/kg, i.p., daily for 6 days).[4] Administer other agents as required.
- Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.

#### Foundational & Exploratory





- Endpoint: The primary endpoint is typically tumor growth delay (time for tumors to reach a predetermined size, e.g., 4x initial volume) or clonogenic assay of excised tumors.[1][2]
- Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., log-rank test) to determine the significance of differences in tumor growth delay between treatment groups.





Click to download full resolution via product page

Workflow for a typical in vivo xenograft study.



#### Analysis of PR-104 and Metabolites by LC-MS/MS

This protocol outlines the quantification of PR-104 and its metabolites in plasma.[14][20]

- Sample Collection: Collect blood samples in EDTA tubes at specified time points post-infusion.[9] Centrifuge immediately to separate plasma.
- Protein Precipitation: Immediately deproteinize plasma by adding nine volumes of an acidified methanol solution (e.g., methanol:ammonium acetate:acetic acid).[9][14] Store at -70°C until analysis.
- Internal Standards: Use tetradeuterated internal standards for PR-104A and PR-104H for accurate quantification.[14]
- Chromatography: Use ultra-high-pressure liquid chromatography (UHPLC) with a C18 column (e.g., Zorbax Eclipse XDB-C18).[20]
- Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with a triple quadrupole detector for sensitive and specific detection of PR-104, PR-104A, PR-104H, PR-104M, and PR-104G.[20]
- Quantification: Generate standard curves for each analyte and quantify concentrations in the plasma samples based on the ratio of the analyte peak area to the internal standard peak area.

#### **Conclusion and Future Directions**

PR-104 is a potent hypoxia-activated prodrug that has demonstrated significant preclinical activity and has been evaluated in several clinical trials.[1][13][14] Its unique dual-activation mechanism, dependent on both tumor hypoxia and AKR1C3 expression, offers potential for efficacy but also presents challenges in managing off-target toxicities, particularly myelosuppression.[4][10] The disconnect between the high doses tolerated in mice and the lower MTD in humans has been attributed to differences in AKR1C3 activity between species. [10][21]

Future research is focused on developing next-generation analogs of PR-104 that are resistant to AKR1C3-mediated activation, thereby restoring a more selective hypoxia-dependent



mechanism of action and potentially widening the therapeutic window.[10] Furthermore, the development of biomarkers to identify patients with highly hypoxic tumors or specific enzyme expression profiles will be crucial for the successful clinical implementation of PR-104 and similar agents.[17][22] Targeting tumor hypoxia remains a promising strategy in oncology, and the lessons learned from PR-104 are invaluable for the continued development of this class of therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR-104 Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]



- 12. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [PR-104: A Hypoxia-Activated Prodrug for Targeted Tumor Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567224#pr-104-for-targeting-tumor-hypoxia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com